1,3-Diphenyl-2-propen-1-one oxime
Description
Contextualization within Chalcone (B49325) Chemistry and Oxime Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring and synthetic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids. chemfaces.com They are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. biointerfaceresearch.comchemfaces.com This enone moiety is a key feature, making chalcones valuable starting materials for the synthesis of a wide array of heterocyclic compounds like pyrazolines, pyrimidines, and isoxazoles through reactions such as Michael addition. biointerfaceresearch.comresearchgate.netnih.gov
The conversion of the chalcone's carbonyl group to an oxime functionality introduces a new dimension to its chemical character. rsc.orgresearchgate.net 1,3-Diphenyl-2-propen-1-one oxime is thus a chalcone derivative where the keto group is replaced by a C=N-OH group. rsc.org This modification is significant as it alters the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The synthesis of chalcone oximes is often a straightforward process, typically achieved by reacting the parent chalcone with hydroxylamine (B1172632). rsc.org These oxime derivatives are explored in research for their unique chemical properties and as intermediates for creating more complex molecules. rsc.orgnih.gov The presence of the oxime group can lead to geometric isomerism (E/Z configurations), which can influence the compound's physical properties and chemical behavior. wikipedia.orgnih.gov
Significance of the Oxime Functional Group in Organic Synthesis and Ligand Design
The oxime functional group (C=N-OH) is a versatile and pivotal entity in chemistry. rsc.org Its utility in organic synthesis is well-established; oximes are stable, crystalline compounds often used for the purification and characterization of carbonyl compounds. wikipedia.orgnih.gov They serve as important synthetic intermediates, readily convertible into other functional groups like nitriles, amines, and nitro compounds. nih.gov Furthermore, oximes are famously known for their participation in the Beckmann rearrangement, a critical reaction for producing amides and lactams from ketoximes. nih.gov
In the realm of coordination chemistry and ligand design, the oxime group is highly significant. rsc.org Oximes and their derivatives are widely employed as ligands capable of coordinating with a variety of metal ions. wikipedia.orgacs.org The nitrogen and oxygen atoms of the oxime group can act as donor sites, allowing them to form stable chelate rings with metal centers. wikipedia.org This chelating ability makes oxime-containing ligands, such as dimethylglyoxime, effective for metal ion sequestration, analysis, and catalysis. wikipedia.org The ability to form hydrogen bonds and participate in various non-covalent interactions also makes the oxime functionality a valuable tool in supramolecular chemistry and crystal engineering for the construction of complex, ordered architectures. rsc.orgacs.org The development of novel oxime-based ligands, including those derived from chalcones, continues to be an active area of research for creating new catalysts and functional materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(NZ)-N-[(E)-1,3-diphenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H13NO/c17-16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,17H/b12-11+,16-15- |
InChI Key |
IXQYPXRYRSEMAA-AQVAVHIYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenyl 2 Propen 1 One Oxime and Precursors
Precursor Synthesis: Chalcone (B49325) (1,3-Diphenyl-2-propen-1-one)
The foundational step in producing 1,3-Diphenyl-2-propen-1-one oxime is the synthesis of its precursor, 1,3-Diphenyl-2-propen-1-one, commonly known as chalcone. The most prevalent and effective method for this is the Claisen-Schmidt condensation.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable route to α,β-unsaturated ketones. scispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. scispace.comyoutube.com In the case of 1,3-Diphenyl-2-propen-1-one, benzaldehyde (B42025) and acetophenone (B1666503) are the reactants. youtube.comchemistry-online.com
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a solvent, commonly ethanol (B145695) or methanol (B129727). scispace.comyoutube.com The base deprotonates the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent aldol (B89426) addition product readily dehydrates, often spontaneously, to yield the stable, conjugated system of chalcone. chemistry-online.com
A general laboratory procedure involves dissolving the base in an alcohol, followed by the sequential addition of acetophenone and then benzaldehyde. youtube.com The reaction can proceed at room temperature over several hours or can be heated to reflux to reduce the reaction time. youtube.comresearchgate.net The progress of the reaction is often monitored using thin-layer chromatography (TLC). youtube.com Upon completion, the reaction mixture is typically worked up by acidification to neutralize the base and precipitate the chalcone product, which can then be isolated by filtration. youtube.com
| Reactants | Base | Solvent | Reaction Time | Temperature |
| Benzaldehyde, Acetophenone | NaOH or KOH | Ethanol or Methanol | Several hours to a week | Room Temperature or Reflux (50°C) researchgate.net |
Strategies for Yield Enhancement and Reaction Efficiency
Several strategies have been developed to improve the yield and efficiency of the Claisen-Schmidt condensation for chalcone synthesis. These include:
Purity of Reagents: Using highly pure starting materials is crucial, as impurities can lead to side reactions and lower yields. researchgate.net
Catalyst Optimization: While NaOH and KOH are common, exploring different catalysts or their concentrations can significantly impact the reaction outcome. researchgate.net
Solvent Selection: The choice of solvent can influence reaction equilibrium and rates. researchgate.net While ethanol and methanol are standard, other solvents may offer advantages for specific substrates. researchgate.net
Microwave and Ultrasound Irradiation: The use of microwave or ultrasound energy can dramatically reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating. nih.gov
Solvent-Free Conditions: Conducting the reaction without a solvent, often with a solid support or catalyst, can simplify the work-up process and be more environmentally friendly. nih.govrsc.org
Alternative Synthetic Routes: While Claisen-Schmidt is dominant, other methods like the Wittig reaction have been explored as potentially higher-yielding alternatives, especially for substituted chalcones. nih.goviqs.edudoaj.org
Formation of this compound
The second stage of the synthesis involves the conversion of the prepared chalcone into this compound. This is typically achieved through a condensation reaction with hydroxylamine (B1172632).
Condensation with Hydroxylamine Hydrochloride
The most common method for preparing oximes from ketones is the reaction with hydroxylamine, usually in the form of its hydrochloride salt (NH₂OH·HCl). nih.govorgsyn.org The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the chalcone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. researchgate.net
The reaction is often carried out in a suitable solvent, such as ethanol, and may require a base to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine. nih.govorgsyn.org Pyridine (B92270) is a commonly used base for this purpose. orgsyn.org
Optimization of Reaction Conditions and Solvent Systems
Optimizing reaction conditions is key to achieving high yields and purity of the desired oxime. Several factors can be adjusted:
Solvent: Ethanol is a frequently used solvent. nih.gov However, other solvents can be employed, and their selection may influence reaction rates and product solubility.
Temperature: The reaction can be performed at room temperature or with heating (reflux) to increase the rate of reaction. nih.gov
Base: While pyridine is common, other organic or inorganic bases like sodium carbonate or triethylamine (B128534) can also be used to generate free hydroxylamine from its hydrochloride salt. nih.gov
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material. nih.gov
| Reactant | Reagent | Solvent | Base | Temperature |
| 1,3-Diphenyl-2-propen-1-one | Hydroxylamine Hydrochloride | Ethanol | Pyridine, Sodium Carbonate, or Triethylamine | Room Temperature to Reflux |
Influence of Anhydrous Sodium Sulfate (B86663) in Improved Synthesis
A significant improvement in the synthesis of 1,3-diaryl-2-propen-1-one oximes has been reported with the inclusion of anhydrous sodium sulfate (Na₂SO₄) in the reaction mixture. nih.govresearchgate.net Anhydrous sodium sulfate acts as a dehydrating agent, effectively removing the water that is formed as a byproduct during the oximation reaction.
By Le Chatelier's principle, the removal of a product shifts the equilibrium of a reversible reaction towards the formation of more products. In this case, removing water drives the reaction to completion, leading to several advantages:
Higher Yields: The reported yields for the synthesis in the presence of anhydrous sodium sulfate are significantly higher, ranging from 83% to 93%. researchgate.net
Shorter Reaction Times: The reaction time is reduced to 2-4 hours when conducted in refluxing ethanol. researchgate.net
Reduced Molar Ratio of Hydroxylamine Hydrochloride: The improved efficiency allows for a lower molar ratio of hydroxylamine hydrochloride to the chalcone substrate. researchgate.net
This improved protocol offers a more efficient and economical route to this compound and its derivatives.
Ultrasound-Assisted Synthesis Methods
The application of ultrasonic irradiation has emerged as a powerful tool in green chemistry for the synthesis of 1,3-Diphenyl-2-propen-1-one. This method typically employs the Claisen-Schmidt condensation of benzaldehyde and acetophenone. ijsr.netchemistry-online.com The use of ultrasound as an alternative energy source offers significant advantages over conventional methods, including substantially shorter reaction times, reduced energy consumption, higher yields, and operational simplicity. ijsr.netnih.gov
The reaction is generally carried out in a flask containing a solution of benzaldehyde and acetophenone in a solvent such as ethanol. ijsr.net A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to catalyze the condensation. ijsr.netnih.gov The mixture is then subjected to ultrasonic irradiation, which promotes the formation of the α,β-unsaturated ketone. nih.gov Research has shown that this technique can lead to quantitative yields of (E)-1,3-diphenyl-2-propen-1-one in short reaction times without the formation of significant by-products. ijsr.netchemistry-online.com The efficiency of the ultrasound-assisted method is starkly higher compared to traditional stirring at room temperature, which can require several hours to achieve a lower yield. ijsr.netorgsyn.org
Interactive Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of 1,3-Diphenyl-2-propen-1-one
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Reagents | Benzaldehyde, Acetophenone | Benzaldehyde, Acetophenone |
| Catalyst | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 4 hours | Minutes (optimized) |
| Yield | ~90% ijsr.net | >85% to quantitative ijsr.netgoogle.com |
| Conditions | Magnetic stirring at room temp. ijsr.net | Ultrasonic irradiation ijsr.net |
Derivatization of the Oxime Moiety
The oxime functional group of this compound is a site for further chemical modification, leading to the creation of new derivatives with potentially unique properties. A primary route of derivatization is the formation of oxime ethers.
Synthesis of Oxime Ethers (e.g., O-Pentafluorobenzoates)
Oxime ethers are synthesized by the alkylation or acylation of the hydroxyl group of the oxime. The synthesis of an O-acyl oxime ether, such as an O-pentafluorobenzoate, from this compound is a representative example of this derivatization. This transformation is typically achieved by reacting the chalcone oxime with an acylating agent, in this case, pentafluorobenzoyl chloride.
The general procedure involves dissolving the this compound in a suitable aprotic solvent, such as acetone (B3395972) or acetonitrile. A base is required to deprotonate the oxime's hydroxyl group, thereby activating it as a nucleophile. Common bases for this purpose include potassium carbonate or an organic base like pyridine or triethylamine. Following the addition of the base, pentafluorobenzoyl chloride is added to the reaction mixture. The reaction is stirred, often at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, a standard workup involving filtration and solvent evaporation is performed, followed by purification of the crude product, typically via recrystallization or silica (B1680970) gel chromatography, to yield the pure O-pentafluorobenzoyl oxime ether. This class of derivatives, pyrazole (B372694) oxime ethers, has been investigated for various biological activities. nih.gov
Interactive Table 2: General Scheme for Synthesis of 1,3-Diphenyl-2-propen-1-one O-Pentafluorobenzoate
| Reactant/Reagent | Role in Synthesis |
| This compound | Starting material, nucleophile precursor |
| Pentafluorobenzoyl chloride | Acylating agent, provides the ether moiety |
| Base (e.g., K₂CO₃, Pyridine) | Deprotonates the oxime -OH group |
| Aprotic Solvent (e.g., Acetonitrile) | Reaction medium |
Chemical Transformations and Reaction Mechanisms of 1,3 Diphenyl 2 Propen 1 One Oxime
Cyclization Reactions Leading to Heterocyclic Systems
The carbon-carbon double bond and the oxime group in 1,3-diphenyl-2-propen-1-one oxime are the key reactive sites that participate in various cyclization reactions to form five- and six-membered heterocyclic rings. These reactions are fundamental in synthetic organic chemistry for creating molecules with potential applications in medicinal chemistry and materials science.
Formation of Isoxazoles from α,β-Unsaturated Ketoximes.rsc.orgnih.gov
The synthesis of isoxazoles from α,β-unsaturated ketoximes like this compound is a well-established transformation. This process typically involves an intramolecular cyclization facilitated by an oxidative step.
Copper-catalyzed oxidative cyclization provides an efficient route to isoxazoles. rsc.org While the direct copper-induced cyclization of this compound is a plausible pathway, the literature more broadly describes copper's role in the synthesis of isoxazoles from related precursors. For instance, a one-pot oxidation and cyclization of propargylamines to isoxazoles is effectively mediated by a copper(I) chloride catalyst. organic-chemistry.orgthieme-connect.de This process involves the in-situ formation of an oxime intermediate which then undergoes cyclization. The copper catalyst is believed to facilitate the isomerization of the E-oxime to the Z-oxime, which is more prone to cyclization. organic-chemistry.orgthieme-connect.de This highlights the potential of copper catalysts to promote the necessary conformational changes and subsequent ring closure in oxime-containing substrates to form the isoxazole (B147169) ring.
Halogen-mediated cyclization offers another effective method for the synthesis of isoxazoles from α,β-unsaturated oximes. The use of reagents like N-chlorosuccinimide (NCS) or iodine in the presence of a base can induce the cyclization. rsc.org For example, the reaction of an oxime with NCS can lead to the formation of an isoxazole derivative. rsc.org Similarly, a system of potassium iodide (KI) and Oxone can be used to generate hypoiodite (B1233010) in situ, which then mediates the oxidative cyclization of aldoximes and alkenes to furnish isoxazolines. rsc.org This methodology could be extended to the synthesis of isoxazoles from α,β-unsaturated oximes. Hypervalent iodine reagents are also widely employed in the synthesis of isoxazoles through oxidative cycloaddition reactions. nsf.govrsc.org These reagents can act as activating agents for the substrate, facilitating the intramolecular ring closure.
Synthesis of Isoxazolines.rsc.org
Isoxazolines, the partially saturated analogs of isoxazoles, can be synthesized from this compound, which is derived from the corresponding chalcone (B49325). researchgate.netcore.ac.uk The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a common method for preparing isoxazolines. researchgate.netcore.ac.uk This transformation proceeds through a 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the oxime, with an alkene. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for this cycloaddition. researchgate.net Various oxidizing agents, such as diacetoxyiodobenzene, can be used to facilitate the in-situ generation of the nitrile oxide from the aldoxime. researchgate.net The synthesis of isoxazolines can be classified into several mechanistic pathways, including iminoxyl radical-initiated intramolecular cyclization, intermolecular radical addition-initiated cyclization, intramolecular nucleophilic cyclization, and [3 + 2] cycloaddition. rsc.org
Table 1: Synthesis of Isoxazoline Derivatives
| Starting Material | Reagent | Product | Ref. |
|---|---|---|---|
| Chalcones | Hydroxylamine hydrochloride, NaOH | Isoxazolines | researchgate.net |
| Aldoximes, Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene (oxidant) | Isoxazoline dimethyl esters | researchgate.net |
Transformation into Pyrazoline Derivatives.researchgate.netcore.ac.ukosi.lvnih.gov
Pyrazoline derivatives can be readily synthesized from 1,3-diphenyl-2-propen-1-one (chalcone), the precursor to the corresponding oxime. rdd.edu.iqdergipark.org.trthepharmajournal.com The most common method involves the condensation of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, such as phenylhydrazine. core.ac.ukosi.lvthepharmajournal.com This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. dergipark.org.tr The reaction is often carried out in the presence of a base like sodium hydroxide (B78521) or an acid like glacial acetic acid. core.ac.ukdergipark.org.tr A variety of substituted pyrazolines can be obtained by using different substituted chalcones and hydrazines. dergipark.org.tracs.org
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Chalcone Derivative | Reagent | Product | Ref. |
|---|---|---|---|
| Substituted chalcones | Hydrazine hydrate, NaOH | Pyrazolines | core.ac.uk |
| Substituted chalcones | Hydrazine hydrate, Glacial acetic acid | 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.tr |
| 2'-hydroxychalcones | Phenylhydrazine hydrochloride, Glacial acetic acid | 1,3,5-triaryl-2-pyrazolines | acs.org |
Synthesis of Pyridines via Cascade Reactions.researchgate.netnih.gov
The synthesis of pyridines from chalcone derivatives, including 1,3-diphenyl-2-propen-1-one, can be achieved through multi-component cascade reactions. bamu.ac.in These reactions often involve the condensation of the chalcone with an amine source and another carbonyl compound. For instance, pyridine-based chalcones can be synthesized via an aldol (B89426) condensation, and these can serve as precursors for more complex pyridine (B92270) structures. nih.govbamu.ac.in While direct conversion of this compound to a pyridine is less common, the chalcone precursor is a versatile starting material for pyridine synthesis. These cascade reactions offer an efficient way to construct the pyridine ring with various substituents. researchgate.net
Rearrangement and Cleavage Pathways
The reactivity of the oxime functionality in this compound is central to its transformation potential. Under thermal conditions or in the presence of acid catalysts, oximes are known to undergo characteristic rearrangements.
Thermal Behavior and Rearrangement Products
While specific studies on the thermal cycloreversion of this compound are not extensively documented, the thermal behavior of α,β-unsaturated ketoximes is generally characterized by well-known rearrangement reactions, most notably the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgcapes.gov.br This acid-catalyzed reaction transforms an oxime into a substituted amide or a lactam in the case of cyclic oximes. wikipedia.org
The mechanism of the Beckmann rearrangement involves the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation or conversion to a sulfonate ester. This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding amide. masterorganicchemistry.comorganic-chemistry.org For this compound, this would involve the migration of either the phenyl group or the styryl group. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates. capes.gov.br In cyclic α,β-unsaturated ketoximes, it has been observed that the group located anti to the leaving group migrates efficiently, regardless of whether it is an alkyl or an olefinic group. capes.gov.br
Another potential, though less common, pathway for oximes is the Neber rearrangement, which converts a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.comorganicreactions.org This reaction proceeds by converting the oxime to an O-sulfonate, followed by treatment with a base to form a carbanion. This carbanion then displaces the sulfonate to form an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.orgyoutube.com
Cross-Coupling and Annulation Reactions
The N-O bond of this compound is a key site for reactivity, enabling its participation in advanced synthetic methodologies such as copper-catalyzed cross-coupling and subsequent annulation reactions to form complex heterocyclic structures.
N-Iminative Copper-Catalyzed Cross-Coupling at the N-O Bond
A significant transformation of α,β-unsaturated ketoximes like this compound involves the copper-catalyzed N-iminative cross-coupling at the N-O bond. This reaction provides a mild and modular route to synthesize highly substituted pyridines. The process begins with the activation of the oxime, typically by converting it to an O-acyl derivative, such as an O-pentafluorobenzoate.
This activated oxime then reacts with an alkenylboronic acid in the presence of a copper catalyst. The copper catalyst facilitates the cleavage of the N-O bond and the formation of a new C-N bond, generating a 3-azatriene intermediate. This cross-coupling reaction proceeds under non-basic and non-oxidative conditions, offering a high degree of chemoselectivity and functional group tolerance. The reaction is part of a cascade that ultimately leads to pyridine synthesis.
The proposed mechanism for the copper-catalyzed N-arylation of amides, a related reaction, suggests that the activation of the aryl halide occurs through a ligated copper(I) amidate complex. A similar mechanism involving a copper(I) intermediate is likely at play in the N-iminative cross-coupling of the oxime.
Electrocyclization of 3-Azatrienes
The 3-azatriene intermediate formed from the copper-catalyzed cross-coupling reaction is primed for a subsequent 6π-electrocyclization reaction. This pericyclic process is a powerful tool for the construction of six-membered heterocyclic rings.
In this step, the 3-azatriene undergoes a thermal 6π-electrocyclization to form a transient dihydropyridine (B1217469) ring. This cyclization is a key step in a one-pot synthesis of pyridines from readily available starting materials. The geometric isomers (E/Z) of the initially formed 3-azatriene can equilibrate under the reaction conditions, with the Z-isomer being the one that undergoes the thermal electrocyclization. Following the cyclization, a rapid aerobic oxidation of the dihydropyridine intermediate occurs, leading to the formation of the final aromatic pyridine product in good to excellent yields. This cascade reaction, combining copper-catalyzed cross-coupling with electrocyclization and oxidation, represents a highly efficient and modular strategy for the synthesis of complex, substituted pyridines from α,β-unsaturated ketoximes.
Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Diphenyl 2 Propen 1 One Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR in Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of protons and their connectivity within the 1,3-Diphenyl-2-propen-1-one oxime molecule. The spectrum reveals distinct signals for the aromatic protons of the two phenyl rings, the vinylic protons of the propenone backbone, and the hydroxyl proton of the oxime group.
The chemical shifts (δ) of the aromatic protons typically appear in the range of 7.0-8.0 ppm, often as complex multiplets due to spin-spin coupling. The vinylic protons, -CH=CH-, exhibit characteristic signals in the olefinic region of the spectrum. Their coupling constant (J value) is indicative of the geometry around the double bond, with a larger J value typically corresponding to a trans configuration. The hydroxyl proton of the oxime group is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR in Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete determination of the carbon skeleton.
The spectrum typically shows signals for the aromatic carbons in the range of 120-140 ppm. The carbonyl-like carbon of the oxime group (C=N) is significantly deshielded and appears further downfield. The two vinylic carbons also have characteristic chemical shifts in the olefinic region, generally between 110 and 150 ppm.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within a molecule, providing key information for its identification. nih.gov The IR spectrum of this compound displays several characteristic absorption bands.
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of the oxime hydroxyl group. The C=N stretching vibration of the oxime functional group usually appears in the range of 1620-1690 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is observed around 1600 cm⁻¹. Additionally, the aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations of the phenyl rings give rise to strong absorptions in the fingerprint region (690-900 cm⁻¹), which can provide information about the substitution pattern of the rings. The FTIR spectra of the E and Z isomers of oximes are distinct, allowing for their differentiation. monash.edu
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. nist.gov For this compound, with a molecular formula of C₁₅H₁₃NO, the expected molecular weight is approximately 223.27 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the loss of small neutral molecules such as OH, H₂O, or NO. Cleavage of the bonds within the propenone backbone can also lead to characteristic fragment ions, helping to confirm the connectivity of the phenyl rings and the oxime group.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Supramolecular Interactions in Crystalline Networks (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: The oxime functional group (-C=N-OH) is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the nitrogen and oxygen lone pairs). In the crystal structure of oximes, molecules often organize into distinct patterns through these interactions. For instance, some oximes form centrosymmetric dimers via O-H···N hydrogen bonds between the oxime moieties of two molecules. nih.gov In other cases, infinite chains of molecules are formed through O-H···O hydrogen bonds, where a carbonyl oxygen from an adjacent molecule acts as the acceptor. nih.gov The specific pattern of hydrogen bonding can be influenced by the presence of other functional groups within the molecule. nih.govnih.gov In the crystal structure of 1,3-diphenylpropan-2-one oxime, a related compound, centrosymmetrically related molecules are linked to form R22(6) dimers. researchgate.net The -OH groups in these structures typically adopt an anti position. nih.gov
| Interaction Type | Description | Key Structural Features |
| Hydrogen Bonding | Directional interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen in the oxime group) and another nearby electronegative atom. | Formation of dimers and infinite chains. nih.gov Specific patterns like R22(6) motifs. researchgate.net |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Typically offset or slipped-stacking. rsc.org Contributes to crystal lattice stabilization. researchgate.net |
UV-Visible Spectroscopy in Conjugated System Analysis
UV-Visible spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The extended π-system, which includes the two phenyl rings and the α,β-unsaturated enone-oxime moiety, gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.
The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (the lowest unoccupied molecular orbital, LUMO). In chalcones and their derivatives, two main absorption bands are typically observed. nih.gov Band I usually appears in the range of 220–270 nm, while the more intense Band II is found at longer wavelengths, around 340–390 nm. nih.gov These bands are attributed to π → π* and n → π* electronic transitions. nih.gov
The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. An increase in conjugation or the presence of electron-donating groups generally leads to a bathochromic (red) shift, meaning the absorption maximum (λmax) moves to a longer wavelength. nih.govresearchgate.net This is because these factors decrease the energy gap between the HOMO and LUMO. youtube.com The molar absorptivity (ε), a measure of how strongly a compound absorbs light at a given wavelength, is often high for these conjugated systems, with values frequently in the range of 14,000 to 56,000 M⁻¹cm⁻¹. nih.govresearchgate.net
| Spectral Parameter | Significance in Conjugated Systems | Typical Values for Chalcone (B49325) Derivatives |
| λmax (Band I) | Corresponds to a π → π* transition. | 220–270 nm nih.gov |
| λmax (Band II) | Corresponds to a π → π* transition, often more intense. | 340–390 nm nih.gov |
| Molar Absorptivity (ε) | Indicates the strength of light absorption. High values are characteristic of extended π-systems. | 14,000–56,000 M⁻¹cm⁻¹ nih.govresearchgate.net |
Electron Microscopy for Surface Morphology (e.g., Corrosion Films)
While not a primary technique for elucidating the molecular structure of this compound itself, electron microscopy, particularly Scanning Electron Microscopy (SEM), is invaluable for studying the morphology of films and coatings where this compound might be utilized, for example, in corrosion inhibition.
Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. najah.eduscirp.org They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.net SEM is used to visualize the surface of the metal before and after exposure to the corrosive medium, both with and without the inhibitor.
In the absence of an inhibitor, SEM images of a metal like mild steel exposed to an acid solution would typically show a rough and damaged surface, indicative of significant corrosion. najah.edu However, in the presence of an effective inhibitor like a chalcone oxime derivative, the SEM micrograph would reveal a much smoother surface, indicating that the protective film has successfully prevented widespread corrosive attack. najah.edu This visual evidence from SEM provides a qualitative assessment of the inhibitor's effectiveness and complements quantitative data from electrochemical techniques. The inhibitor molecules adsorb onto the metal surface, creating a barrier that can be visualized through the preservation of the surface morphology. najah.eduresearchgate.net
Computational Chemistry and Theoretical Investigations of 1,3 Diphenyl 2 Propen 1 One Oxime
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1,3-diphenyl-2-propen-1-one oxime. diva-portal.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. diva-portal.org
Detailed studies on the parent chalcone (B49325) scaffold, 1,3-diphenyl-2-propen-1-one, demonstrate the utility of these calculations. nih.gov By employing DFT methods like B3LYP and CAM-B3LYP, researchers can optimize the molecular geometry and predict various spectroscopic properties. nih.gov For instance, vibrational frequencies from theoretical calculations can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to assign specific vibrational modes, such as the characteristic C=O and C=C stretching frequencies. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra to confirm the molecular structure. nih.gov
The electronic properties, governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also a key output of these calculations. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra (UV-Vis), providing information on absorption wavelengths (λ), excitation energies, and oscillator strengths. nih.gov These theoretical investigations into the electronic and structural properties of related chalcones provide a robust framework for understanding the reactivity of this compound. diva-portal.orgnih.gov
Table 1: Example of Theoretical vs. Experimental Data for a Chalcone Derivative (Note: This table is illustrative of the methodology, based on data for a related chalcone, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, to demonstrate the application of quantum chemical calculations.)
| Parameter | Experimental Value | Theoretical Value (B3LYP) |
|---|---|---|
| Vibrational Frequency (cm⁻¹) | ||
| C=O Stretch | 1654 | 1649 |
| C=C Stretch | 1576 | 1574 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Carbonyl Carbon (C=O) | 190.07 | 193.01 |
| UV-Vis Absorption (nm) | ||
| λmax | 358 | 365 |
Data derived from a study on a related chalcone derivative to illustrate the computational approach. nih.gov
Molecular Dynamics (MD) Simulations of Interfacial Adsorption
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can model the behavior of this compound at interfaces, such as its interaction with a solid surface or a biological membrane. mdpi.com MD simulations provide a dynamic picture of intermolecular interactions that is not available from static quantum calculations. biotech-asia.org
The process involves placing the molecule of interest within a simulated environment (e.g., a box of water molecules with a graphene sheet) and applying a force field (like GAFF or CHARMM) that defines the potential energy of the system based on the positions of its constituent atoms. mdpi.com By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the system over a specific period, typically from nanoseconds to microseconds. mdpi.com
For a molecule like this compound, MD simulations could be used to investigate its adsorption properties on a metal surface, which is relevant for applications in corrosion inhibition. The simulation would reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the interactions (e.g., van der Waals, electrostatic). Similarly, simulations can model the interaction and permeation of the molecule through a lipid bilayer, offering insights into its bioavailability and mechanism of action at a cellular level. mdpi.com The stability of a ligand-receptor complex, once identified through docking, can also be further analyzed using MD simulations to understand its dynamic behavior and confirm the stability of the binding pose. biotech-asia.org
Table 2: Key Parameters in a Typical MD Simulation Setup
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | GAFF (General Amber Force Field) |
| Ensemble | The statistical ensemble defining the thermodynamic conditions. | Isothermal-isobaric (NPT) |
| Temperature | The temperature of the system, maintained by a thermostat. | 300 K (Velocity rescale algorithm) |
| Pressure | The pressure of the system, maintained by a barostat. | 1 atm (Berendsen algorithm) |
| Simulation Box | The periodic boundary conditions for the simulation. | Triclinic or Cubic |
| Solvent | The explicit solvent model used. | TIP3P Water Model |
| Time Step | The integration time step for the equations of motion. | 2 fs |
| Simulation Length | The total duration of the simulation. | 100 ns |
Parameters are illustrative of a general setup for simulating a small molecule in an aqueous environment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the structural properties of a group of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their potency for a specific biological target, such as an enzyme or receptor, without the need for synthesis and testing of every compound. nih.gov
The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities is collected. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, thermodynamic, topological), are calculated. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that links these descriptors to the observed activity. nih.gov
The predictive power of the QSAR model is rigorously evaluated through internal and external validation procedures. nih.gov A reliable QSAR model can then be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and further experimental investigation. This approach is particularly valuable in drug discovery, where it can significantly accelerate the identification of lead compounds. nih.govresearchgate.net The chalcone scaffold itself is a subject of great interest for such studies due to its broad range of pharmacological activities. researchgate.net
Table 3: Common Performance Metrics for QSAR Model Validation
| Metric | Description |
|---|---|
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through internal validation (e.g., leave-one-out). |
| ACC (Accuracy) | The ratio of correctly predicted compounds to the total number of compounds. |
| Sensitivity | The proportion of active compounds that are correctly identified as active. |
| Specificity | The proportion of inactive compounds that are correctly identified as inactive. |
| MCC (Matthews Correlation Coefficient) | A measure of the quality of binary classifications that accounts for true/false positives and negatives. |
These metrics are used to assess the robustness and predictive power of a developed QSAR model. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). biotech-asia.org The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex. researchgate.net This information is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov
The process involves using a scoring function to evaluate numerous possible conformations of the ligand within the binding site of the protein. The results are ranked based on this score, which estimates the binding free energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. biotech-asia.org
Studies on various chalcone derivatives have demonstrated their potential to interact with a range of biological targets. For example, docking studies have been used to investigate the binding of chalcones to enzymes like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and heat shock protein 90 (HSP90), as well as receptors like the estrogen receptor α (ERα). biotech-asia.orgresearchgate.netresearchgate.netnih.gov These studies not only provide binding affinity values but also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. nih.gov Such insights can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
Table 4: Examples of Molecular Docking Results for Chalcone Derivatives with Various Protein Targets
| Chalcone Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Substituted Chalcone Derivative | Secretory Phospholipase A2 | -8.6 | Not Specified |
| Substituted Chalcone Derivative | Cyclooxygenase-2 (COX-2) | -7.7 | Not Specified |
| 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oxime | HSP90A N-terminal domain | -8.7 to -10.1 | Not Specified |
| 1,3-diphenyl-3-(phenylthio)propan-1-one derivative | Estrogen Receptor α (ERα) | Not Specified | Asp351 (H-bond) |
This table compiles data from various studies on chalcone derivatives to illustrate the application of molecular docking. biotech-asia.orgresearchgate.netnih.gov
Coordination Chemistry of 1,3 Diphenyl 2 Propen 1 One Oxime As a Ligand
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with 1,3-diphenyl-2-propen-1-one oxime and related chalcone-type ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. sci-hub.serdd.edu.iq The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complexes. rdd.edu.iqresearchgate.net
Complexation with D-block Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Pd(II))
Chalcone (B49325) oximes readily form complexes with a range of d-block metals. For instance, metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been shown to coordinate with various chalcone derivatives. alliedacademies.org The synthesis of these complexes often involves the reaction of the chalcone oxime with the respective metal chlorides or other salts in an ethanolic or methanolic solution. sci-hub.serdd.edu.iq
Studies have reported the synthesis of complexes of Co(II), Ni(II), and Cu(II) with hydroxychalcone (B7798386) oximes. ijsr.net Similarly, complexes of Zn(II), Cd(II), and Hg(II) with ligands containing the oxime functionality have been prepared and characterized. researchgate.netresearchgate.net The formation of palladium(II) complexes with oxime-containing ligands, including those derived from acetophenone (B1666503), has also been documented. unimelb.edu.au The reaction often proceeds via a bridge-splitting reaction when starting from a dimeric palladium precursor. unimelb.edu.au
Structural and Spectroscopic Characterization of Coordination Compounds
The structures of metal complexes of this compound and its analogs are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Elucidation of Coordination Geometries and Ligand Binding Modes
Infrared (IR) spectroscopy is a key tool for determining the binding mode of the ligand. The shifting of the C=N (oxime) and N-O stretching vibration bands upon complexation provides evidence of coordination through the oxime nitrogen. researchgate.net In cases where a hydroxyl group is present on the phenyl ring, its participation in coordination can also be inferred from changes in the IR spectrum. researchgate.net
Single-crystal X-ray diffraction provides definitive structural information, revealing the precise coordination geometry around the metal center and the bond lengths and angles within the complex. unimelb.edu.au For instance, a palladium(II) complex with an acetophenone oxime ligand was found to have a slightly distorted square-planar geometry. unimelb.edu.au Depending on the metal and the ligand, various geometries such as tetrahedral for Zn(II), Cd(II), and Hg(II) complexes, and octahedral for some Co(II) and Ni(II) complexes have been proposed based on spectral and magnetic data. alliedacademies.orgresearchgate.net The ligand can act as a bidentate chelating agent, coordinating to the metal ion through both the nitrogen of the oxime and another donor atom, or it can act as a monodentate ligand. alliedacademies.orgresearchgate.net
Analysis of Electronic and Magnetic Properties of Complexes
Electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements are crucial for understanding the electronic structure and magnetic properties of the transition metal complexes. The d-d electronic transitions observed in the UV-Vis spectra provide information about the coordination geometry of the metal ion. researchgate.net For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes can help distinguish between octahedral, tetrahedral, and square planar geometries. alliedacademies.org
Magnetic susceptibility measurements at room temperature can determine whether a complex is high-spin or low-spin and provide insight into the number of unpaired electrons. ijpsonline.com For example, Co(II) complexes can be either high-spin with three unpaired electrons in an octahedral field or low-spin with one unpaired electron in a square planar field. alliedacademies.org Similarly, Ni(II) complexes can be paramagnetic in an octahedral geometry or diamagnetic in a square planar geometry. ijpsonline.com Zn(II), Cd(II), and Hg(II) complexes are typically diamagnetic as they have a d¹⁰ electronic configuration. researchgate.net
Catalytic Applications of this compound Metal Complexes
Metal complexes of oximes, including those derived from chalcones, have shown promise as catalysts in various organic transformations. researchgate.net For instance, palladium(II) complexes containing oxime ligands have been investigated for their catalytic activity in C-C coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Ruthenium complexes with amino-oxime ligands derived from limonene (B3431351) have been used as catalysts in enantioselective hydrogen transfer reactions. academie-sciences.fr Furthermore, palladium complexes with α-amino-oxime ligands have been applied in the allylic alkylation of 1,3-dicarbonyl compounds. academie-sciences.fr The catalytic performance of these complexes is influenced by the nature of the metal center, the ligand framework, and the reaction conditions. academie-sciences.fr
Applications in Material Science: Corrosion Inhibition via Adsorption
Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are effective corrosion inhibitors for various metals and alloys. researchgate.netencyclopedia.pub Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, as well as through electrostatic interactions. encyclopedia.pub The effectiveness of chalcones and their derivatives as corrosion inhibitors is influenced by factors such as the nature of the metal, the corrosive medium, and the structure of the organic molecule. researchgate.net The presence of π-electrons in the aromatic rings also contributes to the adsorption process. encyclopedia.pub
In Vitro Biological Activities and Mechanistic Pathways of 1,3 Diphenyl 2 Propen 1 One Oxime and Its Derivatives
Antimicrobial Activity Investigations (in vitro)
Chalcone (B49325) derivatives have demonstrated notable antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. wisdomlib.org The introduction of an oxime functional group can modulate this activity, influencing the compound's efficacy and spectrum.
Antibacterial Efficacy and Spectrum of Activity
Derivatives of 1,3-diphenyl-2-propen-1-one have been evaluated against a range of both Gram-positive and Gram-negative bacteria. The antibacterial potential is often linked to the specific substituents on the aromatic rings. nih.govpharmatutor.org Studies have shown that chalcone derivatives can be effective against strains like Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, certain synthetic chalcones exhibited minimum inhibitory concentrations (MIC) between 0.4–0.6 mg/mL against these bacteria. nih.gov The presence of chloro, dichloro, or fluoro groups can enhance antibacterial activity. pharmatutor.org While much research focuses on the parent chalcones, the structural modifications, including the formation of oximes, are explored to potentiate bioactivities. nih.gov
Some studies have tested a variety of chalcone derivatives against several bacterial pathogens. The results indicate that activity is highly dependent on the substitution patterns on the phenyl rings. academie-sciences.fr For example, a series of 1,3-diphenyl-2-propenones were tested against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, and Pseudomonas aeruginosa. academie-sciences.fr The presence of electron-releasing groups like methoxy (B1213986) and hydroxyl has been shown to result in better antibacterial activity. pharmatutor.org
| Derivative Type | Bacterial Strain | Activity/Measurement | Reference |
| Chalcone Derivatives | Staphylococcus aureus | MIC: 0.4–0.6 mg/mL | nih.gov |
| Chalcone Derivatives | Bacillus subtilis | MIC: 0.4–0.6 mg/mL | nih.gov |
| Chalcone Derivatives | Salmonella typhi | Moderate Activity | nih.gov |
| Chalcone Derivatives | Escherichia coli | Moderate Activity | nih.gov |
| Chloro-substituted Chalcone | E. coli | Positive effect on activity | mdpi.com |
| Chloro-substituted Chalcone | S. aureus | Positive effect on activity | mdpi.com |
| Chloro-substituted Chalcone | P. aeruginosa | Positive effect on activity | mdpi.com |
Antifungal Efficacy and Strain Susceptibility
The antifungal properties of chalcone derivatives have also been a subject of significant research. biocrick.comresearchgate.net These compounds have been tested against various fungal pathogens, including Aspergillus niger and Candida albicans. academie-sciences.frresearchgate.net The mechanism of action is thought to involve the inhibition of crucial fungal enzymes like chitin (B13524) synthase and β(1,3)-glucan synthase, leading to fungistatic and fungicidal effects, respectively. researchgate.net
The introduction of specific substituents plays a critical role in determining the antifungal potency. For instance, the presence of a 3′,4′,5′-trimethoxy substitution on the acetophenone (B1666503) ring has been found to be beneficial for biological activity. academie-sciences.fr In one study, a chalcone derivative demonstrated moderate inhibitory activity against Aspergillus niger. nih.gov Another study highlighted that chloro-substituted chalcones showed efficacy against C. albicans. mdpi.com
| Derivative Type | Fungal Strain | Activity/Measurement | Reference |
| Chalcone Derivative | Aspergillus niger | Moderate Activity | nih.gov |
| Chloro-substituted Chalcone | Candida albicans | Positive effect on activity | mdpi.com |
| Chalcone Derivatives | Aspergillus niger | Evaluated | academie-sciences.frresearchgate.net |
| Chalcone Derivatives | Fusarium oxysporum | Evaluated | academie-sciences.fr |
Anti-Inflammatory Pathway Modulation (in vitro)
Chalcones and their derivatives are well-documented for their anti-inflammatory effects, which are mediated through various molecular pathways. nih.govnih.gov The oxime derivatives, in particular, have been investigated for their ability to modulate key inflammatory targets.
Inhibition of Cyclooxygenases (COX-1, COX-2)
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. researchgate.net There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net
Derivatives of 1,3-diphenyl-2-propen-1-one have been shown to inhibit both COX-1 and COX-2. researchgate.net Significantly, a study on 2,3-diphenylcycloprop-2-en-1-one oxime, a structural analog, demonstrated selective inhibition of COX-2. researchgate.net This particular oxime derivative exhibited a COX-1 IC50 value greater than 100 μM and a COX-2 IC50 value of 2.94 μM, resulting in a COX-2 selectivity index of over 34. researchgate.net This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Molecular modeling suggested that the oxime moiety (=N-OH) plays a key role in binding to the active site of the COX-2 isozyme. researchgate.net
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,3-Diphenylcycloprop-2-en-1-one oxime (20) | >100 | 2.94 | >34 | researchgate.net |
| Indomethacin (Standard) | 81.44 ± 6.5% inhibition | 91 ± 9.5% inhibition | Unselective | researchgate.net |
| Chalcone Derivative (3) | - | More marked inhibition than parent | - | researchgate.net |
| Chalcone Derivative (19) | - | More marked inhibition than parent | - | researchgate.net |
Suppression of Pro-Inflammatory Cytokine Production (e.g., IL-6, TNF-α)
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory response. researchgate.net The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory potential.
In vitro studies using mouse RAW264.7 macrophages have demonstrated that 1,3-diphenyl-2-propen-1-one derivatives can inhibit the secretion of IL-6 and TNF-α induced by lipopolysaccharides (LPS). researchgate.net This suppression is a crucial aspect of their anti-inflammatory activity, as these cytokines are involved in amplifying the inflammatory cascade. Targeting the pathways that lead to the production of multiple cytokines, such as the NF-κB pathway, can be an effective strategy to mitigate inflammation. nih.gov
Inhibition of Lipopolysaccharide-Induced Nitric Oxide (NO) Generation
Nitric oxide (NO) is another critical mediator in the process of inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like LPS. nih.govnih.gov Overproduction of NO is associated with various inflammatory conditions. nih.gov
Several studies have confirmed that 1,3-diphenyl-2-propen-1-one derivatives are potent suppressors of LPS-induced NO generation in vitro. nih.gov For example, specific derivatives were found to be potent inhibitors of NO generation in the micromolar concentration range (10-20 μM). nih.gov This inhibitory action is often attributed to the down-regulation of iNOS expression rather than direct inhibition of the enzyme's activity. nih.govrsc.org This suggests that these compounds interfere with the signaling pathways that lead to the transcription and translation of the iNOS enzyme. rsc.org
Phospholipase A2 (PLA2) Inhibition
Research into the anti-inflammatory properties of 1,3-diphenyl-2-propen-1-one derivatives has identified them as potential inhibitors of secretory phospholipase A2 (sPLA2). nih.govnih.gov Phospholipase A2 (PLA2) enzymes are crucial in the inflammatory cascade as they catalyze the hydrolysis of phospholipids (B1166683) in the cell membrane, leading to the release of arachidonic acid. nih.govhilarispublisher.com This acid is a precursor for various pro-inflammatory mediators. nih.govhilarispublisher.com The inhibition of PLA2 is therefore a key target for the development of new anti-inflammatory drugs. nih.govresearchgate.net
A series of 1,3-diphenyl-2-propen-1-one derivatives have been investigated for their ability to inhibit enzymes involved in arachidonic acid metabolism, including secretory phospholipase A2. nih.govnih.gov These studies have shown that chalcone derivatives can effectively inhibit pro-inflammatory enzymes and cytokines, highlighting their potential as anti-inflammatory agents. nih.govnih.gov The inhibitory action on sPLA2 suggests that these compounds can interrupt the inflammatory process at a very early stage, preventing the production of a cascade of inflammatory molecules. nih.govresearchgate.net Further research, including in vivo studies and toxicity assessments, is necessary to fully establish the therapeutic potential of these chalcone derivatives as PLA2 inhibitors. nih.gov
Antioxidant Mechanisms and Free Radical Scavenging
Chalcones, which are characterized by a 1,3-diphenyl-2-propen-1-one core structure, and their oxime derivatives are recognized for their antioxidant properties. scielo.br Their mechanism of action is primarily centered on their ability to act as free radical scavengers. Free radicals, highly reactive species with unpaired electrons, can cause significant cellular damage, leading to a variety of pathological conditions.
The antioxidant and free radical scavenging activity of chalcone derivatives is attributed to their chemical structure. These compounds can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components. The resulting chalcone radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic rings and the propenone system, making it less reactive. The presence and position of substituent groups on the phenyl rings can modulate the antioxidant activity of these compounds.
Enzyme Inhibition Studies (in vitro)
Alpha-Amylase Inhibition
A key strategy in the management of type 2 diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. nih.govnih.gov By slowing down the digestion of carbohydrates, the post-meal spike in blood glucose can be reduced. nih.gov Chalcone derivatives have been identified as effective inhibitors of α-amylase. nih.gov
In one study, a series of sixteen synthetic chalcones demonstrated potent inhibitory activity against porcine pancreatic α-amylase, with IC50 values ranging from 1.25 µM to 2.40 µM. nih.gov This level of inhibition is comparable to that of acarbose, a commercially available α-amylase inhibitor, which had an IC50 value of 1.34 µM in the same study. nih.gov Further research into chalconeimine derivatives also showed significant α-amylase inhibition. nih.gov For instance, at a concentration of 100 µg/mL, one derivative exhibited 85.23% inhibition. nih.gov These findings suggest that the chalcone scaffold is a promising starting point for the development of new α-amylase inhibitors.
| Compound/Derivative | IC50 (µM) against α-amylase | Reference |
| Chalcone Derivatives (Range) | 1.25 - 2.40 | nih.gov |
| Acarbose (Standard) | 1.34 | nih.gov |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. nih.gov Inhibitors of this enzyme are of great interest for cosmetic applications as skin-whitening agents and in the food industry to prevent browning. nih.govrsc.org Chalcone oximes, including derivatives of 1,3-diphenyl-2-propen-1-one oxime, have been shown to be potent tyrosinase inhibitors. nih.govsigmaaldrich.com
In a study evaluating hydroxy-substituted chalcone oxime derivatives, two compounds showed significantly higher tyrosinase inhibitory activity than the commonly used inhibitor, kojic acid. nih.govsigmaaldrich.com These derivatives exhibited IC50 values of 4.77 µM and 7.89 µM, compared to an IC50 of 22.25 µM for kojic acid. nih.govsigmaaldrich.com Kinetic analysis of these compounds revealed that they act as competitive inhibitors of tyrosinase, with Ki values of 5.25 µM and 8.33 µM, respectively. nih.govsigmaaldrich.com This competitive inhibition mechanism suggests that the chalcone oximes bind to the active site of the enzyme, preventing the substrate from binding. nih.gov
| Compound/Derivative | IC50 (µM) against Tyrosinase | Inhibition Type | Ki (µM) | Reference |
| Hydroxy-substituted chalcone oxime 1 | 4.77 | Competitive | 5.25 | nih.govsigmaaldrich.com |
| Hydroxy-substituted chalcone oxime 2 | 7.89 | Competitive | 8.33 | nih.govsigmaaldrich.com |
| Kojic Acid (Standard) | 22.25 | - | - | nih.govsigmaaldrich.com |
Research on Antiparasitic and Antitumor Effects (in vitro)
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Chalcones and their derivatives have demonstrated significant in vitro activity against this parasite, including against chloroquine-resistant strains. nih.govnih.gov
A number of chalcone derivatives have been synthesized and screened for their antimalarial properties. nih.govnih.gov One of the most active derivatives, 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one, exhibited an IC50 value of 200 nM against both a chloroquine-resistant (W2) and a chloroquine-sensitive (D6) strain of P. falciparum. nih.gov Another study on 1,3-diaryl propenone derivatives reported antiplasmodial IC50 values ranging from 1.5 to 12.3 µg/ml. nih.gov The low resistance indices observed for these compounds suggest they may be effective against malaria strains that have developed resistance to existing drugs. nih.gov Some chalcones are also thought to exert their antimalarial effect through indirect mechanisms, such as modifying the host erythrocyte membrane, making it unsuitable for parasite growth. nih.gov
| Compound/Derivative | P. falciparum Strain | IC50 | Reference |
| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | W2 (chloroquine-resistant) | 200 nM | nih.gov |
| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | D6 (chloroquine-sensitive) | 200 nM | nih.gov |
| 1,3-diaryl propenone derivatives (Range) | Not specified | 1.5 - 12.3 µg/ml | nih.gov |
| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 3D7 | 0.48 µg/mL | pensoft.net |
| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | FCR3 | 0.31 µg/mL | pensoft.net |
| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | W2 | 24.4 µM | scielo.br |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 | 0.07 µM | mdpi.com |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 | 0.06 µM | mdpi.com |
Antituberculosis Activity
Research into the antituberculosis potential of chalcone derivatives has identified several promising compounds. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, have been the subject of various studies aiming to develop new antitubercular agents. researchgate.netnih.gov For instance, a series of halogenated chalcone derivatives demonstrated potent in-vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) of 0.8 µg/ml, which is more potent than the first-line drug Isoniazid (B1672263) (MIC of 1.6 µg/ml). nih.gov Molecular dynamics simulations suggest that these compounds may act by inhibiting the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway. nih.gov
Furthermore, hybrid molecules combining the chalcone scaffold with fragments of known antitubercular drugs like isoniazid have been synthesized and evaluated. researchgate.net Another approach involved the synthesis of pyridyl and 2-hydroxyphenyl chalcones, with derivatives bearing lipophilic moieties exhibiting inhibitory concentrations (IC₉₀) against M. tuberculosis H37Rv in the range of 8.9–28 µM. mdpi.com
However, while the broader class of chalcone derivatives has shown significant promise, specific data on the antituberculosis activity of this compound is not extensively detailed in the currently available scientific literature. The focus has remained on modifying the core chalcone structure with various substituents to enhance potency and explore different mechanisms of action. researchgate.netnih.govmdpi.com
Antitumor Potential and Molecular Target Modulation
The antitumor properties of chalcones and their derivatives are well-documented, and recent studies have highlighted the significant potential of their oxime counterparts. nih.gov The parent compound, 1,3-diphenyl-2-propen-1-one (chalcone), has been shown to suppress the growth of HCT-15 and Meth/A tumor cells in vitro. nih.gov Mechanistic studies suggest that chalcone induces abnormal DNA synthesis and mitosis in cultured cancer cells, leading to an increase in the percentage of cells in the S phase and the appearance of large, multi-nucleated cells. nih.gov
More specific research into chalcone oximes has revealed their enhanced efficacy as anticancer agents. A study dedicated to the synthesis and evaluation of new chalcones and their corresponding oximes found that the oxime derivatives displayed potent anticancer activity across multiple cancer cell lines. rsc.org The conversion of the chalcone's ketone group to an oxime was shown to have a positive impact on its antiproliferative activity. nih.gov
Two notable oxime derivatives from this study, compounds 11g and 11e , exhibited particularly strong anticancer activity. Their IC₅₀ values against A-375 (melanoma), MCF-7 (breast cancer), HT-29 (colon cancer), and H-460 (lung cancer) cell lines were found to be superior to the positive control, foretinib. rsc.org Docking simulations for these active oximes suggested a possible binding interaction with tubulin, indicating that their mechanism of action may involve the disruption of the microtubule network, a validated target for many successful anticancer drugs. nih.govrsc.org
Anticancer Activity of Chalcone Oxime Derivatives (IC₅₀ in µM)
| Compound | A-375 | MCF-7 | HT-29 | H-460 |
|---|---|---|---|---|
| 11g | 0.87 | 0.28 | 2.43 | 1.04 |
| 11e | 1.47 | 0.79 | 3.8 | 1.63 |
| Foretinib (Control) | 1.9 | 1.15 | 3.97 | 2.86 |
Data sourced from: Synthesis and evaluation of new chalcones and oximes as anticancer agents. rsc.org
These findings underscore the importance of the oxime functional group in enhancing the antitumor potential of the chalcone scaffold and identify these derivatives as promising candidates for the development of new multi-target anticancer agents. rsc.orgnih.gov
Neuroprotective Research: Anti-Excitotoxicity Studies (in vitro)
Research into substituted 1,3-diphenyl-2-propen-1-ones has uncovered their potential as neuroprotective agents. researchgate.net Studies have described the synthesis of various chalcone derivatives and evaluated their efficacy in mitigating neuronal damage in vitro. nih.gov These compounds have demonstrated notable capabilities in free radical scavenging and the suppression of nitric oxide (NO) production induced by lipopolysaccharides. researchgate.netnih.gov
Specifically, certain substituted 1,3-diphenyl-2-propen-1-ones have shown strong anti-excitotoxicity effects. researchgate.net Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, a key factor in ischemic stroke and other neurodegenerative disorders. The neuroprotective effects of some chalcone derivatives have been linked to their ability to modulate key signaling pathways involved in oxidative stress and apoptosis, such as the downregulation of Erk1/2, JNK, and p38 activation. nih.gov
While the broader family of 1,3-diphenyl-2-propen-1-one derivatives shows clear promise in neuroprotection, the specific contribution of the oxime functional group in this compound to these anti-excitotoxic activities has not been specifically detailed in the available literature. Further investigation is required to determine if the introduction of the oxime moiety enhances the neuroprotective profile of the chalcone scaffold.
Agonistic Activity at Retinoid Receptors (e.g., RARγ)
A significant area of investigation for chalcone oximes is their interaction with retinoid receptors. Specifically, disubstituted chalcone oximes have been identified as selective agonists of the retinoic acid receptor gamma (RARγ). wipo.int This finding is detailed in a patent that describes the potential utility of these compounds for preventing or treating conditions that respond to RARγ agonist retinoids. wipo.int
The agonistic activity at RARγ suggests that these chalcone oxime derivatives could have therapeutic applications in dermatology, for conditions such as acne and psoriasis, as well as in treating emphysema and related pulmonary diseases. wipo.int The selectivity for the RARγ subtype is a key aspect, as it may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to non-selective retinoids.
While the patent highlights the general class of disubstituted chalcone oximes, further research is needed to fully characterize the specific binding affinity and agonist efficacy of this compound itself at the RARγ receptor.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,3-Diphenyl-2-propen-1-one oxime, and what are their typical yields?
- Methodological Answer : A common approach involves modifying chalcone precursors. For example, (E)-1,3-Diphenyl-2-propen-1-one (a chalcone) can be synthesized via transition metal-catalyzed cross-coupling of thioesters (e.g., phenylboronic acid in DMF), yielding ~53% after column chromatography . Oxime formation typically involves reacting the ketone group with hydroxylamine under controlled pH and temperature. Optimization of reaction time and stoichiometry (e.g., NHOH·HCl) is critical to avoid side products like over-oxidized derivatives .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm oxime tautomerism (E/Z isomerism) via H and C chemical shifts.
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding patterns, as demonstrated in chalcone oxide derivatives .
- IR spectroscopy : To identify N–O and C=N stretching vibrations (~1600–1650 cm) .
- Mass spectrometry : For molecular ion ([M+H]) and fragmentation pattern validation .
Q. What preliminary pharmacological screening assays are suitable for evaluating this compound?
- Methodological Answer : In vitro assays include:
- Enzyme inhibition : Alpha-amylase inhibition assays (UV-Vis monitoring at 540 nm) to assess antidiabetic potential, building on chalcone-derived inhibitor frameworks .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC/MBC calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge antitumor activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve mechanistic ambiguities in oxime formation or tautomerism?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict thermodynamic stability of E/Z isomers and transition states during oxime formation. For example, studies on acetone oxime highlight water expulsion barriers and hydrogen-bonding effects in reaction pathways . Solvent effects (PCM models) and Natural Bond Orbital (NBO) analysis further elucidate electronic interactions .
Q. What strategies address contradictions in bioactivity data across different studies?
- Methodological Answer : Triangulate data via:
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) to minimize variability .
- Structural analogs : Compare oxime derivatives (e.g., methoxy-substituted variants) to isolate substituent effects .
- Meta-analysis : Aggregate datasets from multiple in vitro/in vivo models to identify consensus mechanisms (e.g., ROS modulation vs. enzyme inhibition) .
Q. How can advanced spectroscopic techniques (e.g., time-resolved IR) monitor oxime reactivity in real time?
- Methodological Answer : Time-resolved IR spectroscopy tracks transient intermediates during photochemical or thermal reactions. For example, monitoring C=N bond cleavage or isomerization kinetics in oxime derivatives under UV irradiation . Coupling with stopped-flow systems enhances temporal resolution (<1 ms) for rapid kinetic profiling .
Q. What are the challenges in scaling up oxime synthesis while maintaining stereochemical purity?
- Methodological Answer : Key challenges include:
- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce metal contamination, critical for pharmaceutical-grade synthesis .
- Solvent optimization : Switch from DMF to greener solvents (e.g., ethanol/water mixtures) to enhance sustainability without compromising yield .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of E/Z isomer ratios .
Methodological Notes
- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to ensure accuracy .
- Safety Protocols : Follow SDS guidelines for handling hydroxylamine derivatives (e.g., PPE, fume hood use) due to potential toxicity .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay conditions transparently to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
